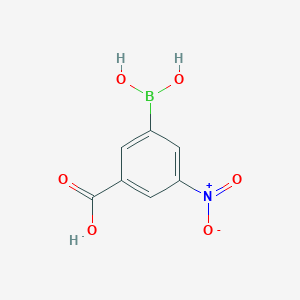

3-Carboxy-5-nitrophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-borono-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFCLWDGNHGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378365 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-81-5 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Carboxy-5-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Carboxy-5-nitrophenylboronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Carboxy-5-nitrophenylboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound (CAS No: 101084-81-5). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible synthesis. We will explore the strategic approach to the synthesis, delve into the reaction mechanism, and provide a field-proven, step-by-step protocol complete with safety guidelines and troubleshooting advice.

Strategic Importance and Applications

This compound is a highly valuable bifunctional building block in modern organic and medicinal chemistry.[1] Its molecular architecture, featuring a boronic acid, a carboxylic acid, and a nitro group, offers multiple points for chemical modification, making it an indispensable tool for constructing complex molecules.[2]

Its primary utility lies in its role as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[3][4] This reaction is a cornerstone of pharmaceutical development, enabling the synthesis of biaryl structures that are common motifs in drug candidates.[5][6] Beyond this, the compound is utilized in bioconjugation to link molecules for drug delivery systems, in the development of chemical sensors, and in materials science for creating functionalized polymers.[5]

Retrosynthetic Analysis and Synthesis Strategy

The most logical and efficient strategy for synthesizing this compound involves the palladium-catalyzed borylation of an appropriate aryl halide. A retrosynthetic analysis leads us to disconnect the carbon-boron bond, identifying 3-bromo-5-nitrobenzoic acid as the ideal starting material.

Caption: Retrosynthetic approach for the target molecule.

This precursor is commercially available and relatively inexpensive.[7][8] The chosen forward reaction, a Miyaura borylation , involves the cross-coupling of the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[9] This method is renowned for its high functional group tolerance, making it compatible with the carboxylic acid and nitro groups present on the substrate.[4]

Core Synthesis Protocol: Miura Borylation

Reaction Mechanism Deep Dive

The Miura borylation reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[9][10] Understanding this mechanism is crucial for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The diboron reagent, activated by the base (e.g., potassium acetate), transfers a boryl group to the palladium center, displacing the bromide. The high oxophilicity of boron is a key driving force for this step.[9]

-

Reductive Elimination: The final step involves the reductive elimination of the desired boronate ester from the Pd(II) complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.

// Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pd_complex1 [label="Ar-Pd(II)(Br)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pd_complex2 [label="Ar-Pd(II)(Bpin)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product [label="Product\nAr-Bpin", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Ar-Br\n(3-bromo-5-nitrobenzoic acid)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boron_reagent [label="B2pin2 + Base", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [dir=forward]; reagents -> oxidative_addition [dir=forward]; oxidative_addition -> pd_complex1 [dir=forward]; pd_complex1 -> transmetalation [dir=forward]; boron_reagent -> transmetalation [dir=forward]; transmetalation -> pd_complex2 [dir=forward]; pd_complex2 -> reductive_elimination [dir=forward]; reductive_elimination -> product [dir=forward]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration", fontcolor="#5F6368"]; }

Caption: Catalytic cycle of the Miura borylation reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier Suggestion | Notes |

| 3-Bromo-5-nitrobenzoic acid | ≥98% | TCI, Sigma-Aldrich | Starting material. |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Sigma-Aldrich, Combi-Blocks | Boron source. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Strem, Sigma-Aldrich | A robust and reliable catalyst for this transformation. |

| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Acros Organics, Sigma-Aldrich | Mild base, must be anhydrous.[9] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Must be degassed before use. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Hydrochloric Acid (HCl) | 1 M aq. solution | Fisher Scientific | For aqueous work-up. |

| Brine | Saturated aq. solution | N/A | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying organic layers. |

| Round-bottom flask, Condenser | N/A | N/A | Standard glassware. |

| Magnetic stirrer/hotplate | N/A | N/A | |

| Inert atmosphere setup | N/A | N/A | Nitrogen or Argon manifold. |

Step-by-Step Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

1. Reaction Setup:

- To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromo-5-nitrobenzoic acid (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and anhydrous potassium acetate (3.0 eq.).

- Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

2. Addition of Catalyst and Solvent:

- Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst (0.03 eq.).

- Using a cannula or syringe, add anhydrous, degassed 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.2 M. The solvent must be thoroughly degassed (e.g., by sparging with nitrogen for 30 minutes) to remove dissolved oxygen.

3. Reaction Execution:

- Immerse the flask in a preheated oil bath at 80-90 °C.

- Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

4. Work-up and Isolation:

- Once the reaction is complete, cool the mixture to room temperature.

- Dilute the mixture with ethyl acetate.

- Carefully pour the mixture into a separatory funnel containing 1 M HCl solution. The acidic wash serves to protonate the carboxylate and hydrolyze the boronate ester to the desired boronic acid.

- Separate the layers and extract the aqueous layer twice more with ethyl acetate.

- Combine the organic layers and wash with brine.

- Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification and Characterization:

- The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel column chromatography if necessary.

- Dry the purified white to light-yellow solid under vacuum.

- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be in the range of 248-252 °C.

Caption: Overall experimental workflow for the synthesis.

Safety and Handling of Organoboron Compounds

-

Hazard Profile: this compound is classified as an irritant to the skin, eyes, and respiratory system.

-

Handling: Always handle the compound in a fume hood. Avoid creating and inhaling dust.[11] Wear appropriate PPE at all times. In case of contact, flush the affected area with copious amounts of water.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[11] Boronic acids can undergo dehydration to form boroxines upon prolonged or improper storage.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[11]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor quality of starting material or reagents. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use anhydrous solvent and freshly dried KOAc.3. Verify the purity of all reagents before starting. |

| Formation of Side Products (e.g., Protodeborylation) | 1. Presence of water in the reaction mixture.2. Reaction temperature too high or prolonged reaction time. | 1. Ensure all reagents and solvents are rigorously dried.2. Optimize temperature and monitor the reaction closely to stop it upon completion. |

| Difficult Purification | 1. Incomplete hydrolysis of the pinacol ester.2. Presence of palladium residues. | 1. Ensure the acidic work-up step is sufficient (check pH).2. Treat the crude product solution with a palladium scavenger or pass it through a plug of Celite/silica. |

Conclusion

The palladium-catalyzed Miura borylation of 3-bromo-5-nitrobenzoic acid is a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can consistently produce this valuable chemical intermediate in high yield and purity. Its versatile structure ensures its continued importance as a key building block in the pursuit of novel pharmaceuticals and advanced materials.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.se [fishersci.se]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-nitrobenzoic acid | 6307-83-1 [chemicalbook.com]

- 8. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boron - ESPI Metals [espimetals.com]

- 12. horticentre.co.nz [horticentre.co.nz]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Carboxy-5-nitrophenylboronic Acid: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and applications of 3-Carboxy-5-nitrophenylboronic acid. This trifunctional molecule, possessing a phenyl ring substituted with boronic acid, carboxylic acid, and nitro groups, is a highly versatile and valuable building block in modern organic synthesis and materials science. Its unique electronic and structural features enable a wide range of chemical transformations, making it a key intermediate in the development of pharmaceuticals, advanced materials, and chemical sensors.

Core Chemical Identity and Structure

This compound is a stable, solid organic compound. Its structure is defined by a benzene ring substituted at the 1, 3, and 5 positions. The presence of both a Lewis acidic boronic acid group and a Brønsted-Lowry acidic carboxylic acid group, modulated by the strongly electron-withdrawing nitro group, dictates its unique reactivity.

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference(s) |

| CAS Number | 101084-81-5 | [1][2] |

| Molecular Formula | C₇H₆BNO₆ | [2] |

| Molecular Weight | 210.94 g/mol | [2] |

| Synonyms | 3-Borono-5-nitrobenzoic acid, 3-Carboxy-5-nitrobenzeneboronic acid | [2] |

| InChI Key | WNIFCLWDGNHGMX-UHFFFAOYSA-N | [1] |

| SMILES | OB(O)c1cc(cc(c1)--INVALID-LINK--=O)C(O)=O | [1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

Table 2: Physicochemical Data

| Property | Value | Notes | Reference(s) |

| Appearance | White to light yellow crystalline powder/solid | [3] | |

| Melting Point | 229 - 285 °C (decomposes) | Reported values vary, indicating potential dependence on purity and heating rate. Common ranges include 229°C, 248-252°C, and 284-285°C. | [1][3][4] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); Poorly soluble in non-polar solvents and water. | Arylboronic acids generally exhibit low solubility in water. | [5] |

| pKa₁ (Carboxylic Acid) | ~3.1 (Estimated) | This is an estimate based on the pKa of 3-bromo-5-nitrobenzoic acid (3.09). The strongly electron-withdrawing groups (-NO₂, -B(OH)₂) significantly increase the acidity of the carboxyl group compared to benzoic acid (pKa 4.2). | [6] |

| pKa₂ (Boronic Acid) | < 8.8 (Estimated) | The pKa of unsubstituted phenylboronic acid is 8.83. The electron-withdrawing nitro and carboxylate groups are expected to lower this value, increasing the Lewis acidity of the boron center. | [5] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. Due to the substitution pattern, one would anticipate three aromatic protons, each appearing as a unique multiplet (likely a triplet or doublet of doublets). Additionally, broad singlets corresponding to the acidic protons of the carboxylic acid (-COOH) and boronic acid (-B(OH)₂) groups would be observed, which are exchangeable with D₂O.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7]

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

-

C=O Stretch: An intense, sharp absorption between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

-

N-O Stretch: Strong absorptions for the nitro group (NO₂) typically appear in two regions: ~1500-1560 cm⁻¹ (asymmetric) and ~1345-1385 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

B-O Stretch: A strong band is typically observed around 1350 cm⁻¹.

-

Reactivity and Key Synthetic Transformations

The trifunctional nature of this compound makes it a versatile reagent. The three primary functional groups can be addressed with high selectivity.

A. Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][8] This reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[9] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The presence of the carboxylic acid and nitro groups is generally well-tolerated under typical Suzuki conditions.[9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

B. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline derivative) using various standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).[4] This transformation is crucial as it unmasks a nucleophilic amino group, opening pathways to amide bond formation, diazotization, and other amine-based chemistries. This allows for orthogonal functionalization, where the boronic acid can be used in a coupling reaction first, followed by reduction and subsequent reaction of the newly formed amine.

C. Carboxylic Acid Derivatization

The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. Standard coupling reagents like EDC/HOBt or conversion to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride can be employed. This functionality is often used for conjugation to other molecules, such as biomolecules or polymers, or for modifying the solubility and electronic properties of the final product.

Key Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult Safety Data Sheets (SDS) and perform appropriate risk assessments.

Protocol 1: Synthesis of this compound

This procedure describes the nitration of 3-carboxyphenylboronic acid.[4]

Causality: The use of a strong nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is necessary to overcome the deactivating effect of the boronic acid and carboxylic acid groups on the aromatic ring. The reaction is performed at low temperature to control the exothermic reaction and prevent over-nitration.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and thermometer, combine 3-carboxyphenylboronic acid (1.0 eq) with concentrated sulfuric acid (~3.3 mL per gram of starting material).

-

Cooling: Cool the mixture in an ice-water bath to maintain an internal temperature of 0-5 °C.

-

Nitration: While stirring vigorously, slowly add fuming nitric acid (~3.3 mL per gram of starting material) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the mixture in the ice bath for 15 minutes, then remove the bath and continue stirring at room temperature for an additional 15 minutes.

-

Workup: Carefully pour the reaction mixture into a beaker of crushed ice water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid thoroughly with several portions of cold ice water. The crude product can be further purified by recrystallization from water to yield this compound as a white solid.[4]

Caption: Workflow for the synthesis of the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an aryl halide.[10]

Causality: The reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] The choice of solvent, base, and ligand can significantly impact reaction yield and rate.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.1 eq), the aryl halide (1.0 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by a degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DMF).

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to be acidic (pH ~2-3) with 1M HCl to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Research and Development

The utility of this compound spans several key areas of chemical and biomedical research.

-

Drug Discovery: As a versatile building block, it is used in the synthesis of complex organic molecules and libraries of compounds for high-throughput screening.[3] The biaryl motifs constructed via Suzuki coupling are common scaffolds in many therapeutic agents. The carboxylic acid provides a handle for improving solubility or for conjugation to drug delivery systems.[3]

-

Sensor Technology: Boronic acids are well-known for their ability to reversibly bind to diols, such as those found in saccharides (sugars). This property is exploited to create chemical sensors for glucose and other biologically important carbohydrates. The nitro and carboxyl groups can be used to tune the electronic properties of the sensor or to immobilize it on a surface.[3]

-

Materials Science: This compound can be incorporated into polymers and metal-organic frameworks (MOFs). The rigid phenyl core and multiple functional groups allow for the construction of porous materials with tailored properties for gas storage, catalysis, or separation.

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Precautions:

-

Handle only in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively manipulated to build molecular complexity. For professionals in drug discovery, organic synthesis, and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and creation of novel functional molecules.

References

- 1. This compound 101084-81-5 [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 101084-81-5 [chemicalbook.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Bromo-5-nitrobenzoic acid CAS#: 6307-83-1 [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

The Fulcrum of Innovation: A Technical Guide to 3-Carboxy-5-nitrophenylboronic Acid

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving efficiency, novelty, and functional elegance. 3-Carboxy-5-nitrophenylboronic acid (CAS No. 101084-81-5) has emerged as a pivotal reagent, valued for its trifunctional nature that offers a confluence of reactivity and versatility. This guide provides an in-depth exploration of its properties, synthesis, and applications, offering both foundational knowledge and field-proven insights for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique architecture, featuring a boronic acid, a carboxylic acid, and a nitro group, presents multiple avenues for chemical derivatization, making it an invaluable asset in the construction of complex molecular frameworks.[1][2]

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to slightly yellow crystalline solid, and its key physicochemical data are summarized below.[1]

| Property | Value | Reference(s) |

| CAS Number | 101084-81-5 | [3][4] |

| Molecular Formula | C₇H₆BNO₆ | [3][4] |

| Molecular Weight | 210.94 g/mol | [3][4] |

| Melting Point | 229-252 °C | [1][5] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| SMILES String | O=C(O)C1=CC(=CC(=C1)N(=O)=O)B(O)O | [3] |

| InChI Key | WNIFCLWDGNHGMX-UHFFFAOYSA-N |

The presence of the electron-withdrawing nitro and carboxylic acid groups on the phenyl ring significantly influences the reactivity of the boronic acid moiety, a crucial consideration for reaction design.

Synthesis and Handling

Synthetic Pathway

A common laboratory-scale synthesis of this compound involves the nitration of 3-carboxyphenylboronic acid.[5] This electrophilic aromatic substitution is a standard yet delicate procedure requiring careful control of reaction conditions to ensure optimal yield and purity.

Protocol for Synthesis:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, combine 7.5 g (45.2 mmol) of 3-carboxyphenylboronic acid with 25 mL of concentrated sulfuric acid.[5]

-

While maintaining vigorous stirring and cooling, slowly add 25 mL of fuming nitric acid.[5]

-

Continue stirring the reaction mixture in the ice-water bath for 15 minutes.[5]

-

Remove the ice-water bath and allow the reaction to proceed at ambient temperature for an additional 15 minutes.[5]

-

Carefully pour the reaction mixture into ice water, which will induce the precipitation of the product.[5]

-

Collect the precipitate by filtration and wash it thoroughly with five portions of ice water.[5]

-

Recrystallize the crude product from water to obtain the purified this compound as a white solid.[5]

Causality Insight: The use of a mixture of concentrated sulfuric and fuming nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring. The controlled, low-temperature addition prevents runaway reactions and minimizes the formation of byproducts.

Safety, Storage, and Handling

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[6][7]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][7] If inhaled, remove the person to fresh air.[6]

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6] For long-term stability, refrigeration is recommended.[6] It should be stored in a combustible solids storage class.

Core Applications and Methodologies

The trifunctional nature of this molecule dictates its primary applications, where each functional group can be addressed with high selectivity.

The Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] This reaction is fundamental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Derivative

This protocol is a representative example and may require optimization based on the specific aryl halide used.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as sodium carbonate (2.5 mmol, 2.5 equiv).[8][9]

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv).[9]

-

Solvent and Degassing: Add a solvent mixture, such as toluene/dioxane (4:1, 10 mL) and 2 M Na₂CO₃ solution (10 mL).[9] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 85-90°C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[9]

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.[9] Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Catalytic Cycle Visualization:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

A Linchpin in Medicinal Chemistry and Bioconjugation

The dual functionality of the carboxylic acid and boronic acid groups makes this compound a valuable linker and intermediate in pharmaceutical development.[1][2]

-

Drug Scaffolding: The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules, while the boronic acid can be used for subsequent cross-coupling or as a pharmacophore itself. Boronic acids are known bioisosteres of carboxylic acids and can act as inhibitors for certain enzymes.[12]

-

Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules like proteins or antibodies.[2] This allows for the attachment of the phenylboronic acid moiety, which can then be used for surface immobilization or as a recognition element for diol-containing structures like carbohydrates.[5]

Amidation and Other Transformations

The carboxylic acid group can readily undergo amidation reactions, while the nitro group can be reduced to an amine, providing another point for diversification.[5] This tri-orthogonality allows for a stepwise and controlled synthesis of highly functionalized molecules. For instance, the nitro group can be reduced catalytically (e.g., using Pd/C and H₂) to an aniline derivative, which can then be further functionalized.[5]

Analytical Characterization

Confirming the identity and purity of this compound and its reaction products is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, the nitro group N-O stretches, and the boronic acid O-H stretch.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its strategically positioned functional groups provide chemists with a powerful tool to construct complex molecular architectures with precision and control. From the synthesis of novel pharmaceutical candidates via Suzuki-Miyaura coupling to its role as a linker in bioconjugation, this compound bridges the gap between synthetic strategy and functional application.[2] A comprehensive understanding of its properties, handling, and reaction methodologies, as detailed in this guide, is essential for harnessing its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 101084-81-5 | FC37899 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 101084-81-5 [chemicalbook.com]

- 6. fishersci.ie [fishersci.ie]

- 7. capotchem.com [capotchem.com]

- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

3-Carboxy-5-nitrophenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 3-Carboxy-5-nitrophenylboronic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal reagent in modern medicinal chemistry and materials science. We will delve into its fundamental properties, core applications, and field-proven experimental protocols, offering researchers, scientists, and drug development professionals the insights necessary to leverage this versatile compound effectively.

Core Compound Profile and Physicochemical Properties

This compound (CAS No: 101084-81-5) is a trifunctional organic compound featuring a phenyl ring substituted with a boronic acid group, a carboxylic acid group, and a nitro group.[1][2] This unique arrangement of functional groups imparts a high degree of versatility, making it an invaluable building block for complex molecular architectures.[1][3] The electron-withdrawing nature of the nitro and carboxylic acid groups influences the reactivity of the boronic acid moiety, a key consideration in reaction design.

The compound typically appears as a white to light yellow crystalline powder and should be stored refrigerated in a dry, well-ventilated environment to ensure its stability.[1][4]

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BNO₆ | [1][5][6] |

| Molecular Weight | 210.94 g/mol | [1][5][6] |

| CAS Number | 101084-81-5 | [1][5] |

| Appearance | White to slightly yellow crystalline powder | [1][2] |

| Melting Point | 229-285 °C (decomposes) | [1] |

| Synonyms | 3-Borono-5-nitrobenzoic acid, 3-(Dihydroxyboryl)-5-nitrobenzoic acid | [5][7][8] |

| InChI Key | WNIFCLWDGNHGMX-UHFFFAOYSA-N | [7] |

| SMILES | OB(O)c1cc(cc(c1)--INVALID-LINK--=O)C(O)=O | [7] |

Strategic Applications in Drug Discovery and Materials Science

The utility of this compound stems from its multiple reactive sites, which allow for sequential and orthogonal chemical modifications. This has led to its widespread adoption in several high-impact research areas.

Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[7] The ability to precisely link molecular fragments makes this reagent essential for building the carbon skeletons of novel drug candidates.[3]

Enabling Targeted Therapies and Bioconjugation

In drug development, the compound serves as a critical intermediate for synthesizing molecules designed to interact selectively with biological targets like enzymes or receptors.[3] This specificity is crucial for developing targeted therapies with enhanced efficacy and minimized off-target side effects.[3]

Furthermore, the carboxylic acid moiety provides a convenient handle for bioconjugation.[1][3] It can be activated to form amide bonds with amine groups on biomolecules such as proteins, antibodies, or peptides. This process is fundamental to creating antibody-drug conjugates (ADCs) and other sophisticated drug delivery systems.[3]

Innovations in Sensor Technology and Materials Science

The ability of boronic acids to form reversible covalent bonds with diols is exploited in the development of chemical sensors, particularly for detecting saccharides and other biologically important diol-containing molecules.[1][2] In materials science, this compound is used to prepare functionalized polymers and nanomaterials, contributing to the creation of advanced materials with tailored properties.[1][2]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for using this compound in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl derivative by coupling this compound with an aryl halide (e.g., 4-bromoanisole).

Causality of Component Selection:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

-

Solvent: A solvent system capable of dissolving both the organic and inorganic reagents is necessary. A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used to ensure all components are available for reaction.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), and the chosen base (e.g., K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v). Follow this by adding the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

-

Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required duration (monitored by TLC or LC-MS, usually 4-12 hours).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, facilitating its extraction.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the final biaryl compound.

-

Visual Workflow of the Protocol

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9][10] When handling the powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.[4][9]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale the substance.[4] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[4]

-

Storage: Keep the container tightly closed and store in a refrigerated, dry, and well-ventilated place.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[4][9]

Conclusion

This compound is a powerful and versatile reagent whose strategic importance in pharmaceutical and materials science cannot be overstated. Its trifunctional nature provides a robust platform for constructing complex molecules through reliable and well-understood methodologies like the Suzuki-Miyaura coupling. For researchers in drug discovery, its utility as a scaffold for targeted therapies and bioconjugation makes it an indispensable tool. By understanding its properties and adhering to safe handling protocols, scientists can fully unlock the potential of this key chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.ie [fishersci.ie]

- 5. scbt.com [scbt.com]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. 3-羧基-5-硝基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 101084-81-5 | FC37899 [biosynth.com]

- 9. capotchem.com [capotchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Solubility of 3-Carboxy-5-nitrophenylboronic Acid in Organic Solvents

Introduction: The Pivotal Role of 3-Carboxy-5-nitrophenylboronic Acid in Modern Chemistry

This compound is a cornerstone building block in the fields of medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a phenyl ring substituted with a boronic acid, a carboxylic acid, and a nitro group, offers a versatile platform for complex molecular architecture. This compound is instrumental in the synthesis of novel pharmaceuticals, particularly in the development of targeted cancer therapies, and plays a crucial role in bioconjugation and the fabrication of advanced sensor technologies.[1][3] The efficacy of this reagent in synthetic protocols, such as the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, is fundamentally dictated by its solubility in organic solvents.[1] Understanding and predicting its solubility behavior is therefore a critical prerequisite for optimizing reaction conditions, ensuring reproducibility, and enabling its seamless transition from laboratory-scale research to industrial applications.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While extensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available information, draws logical inferences from structurally related compounds, and presents a robust experimental framework for its determination. We will delve into the physicochemical properties that govern its solubility, provide qualitative and semi-quantitative solubility profiles in common organic solvents, and offer a detailed, field-proven protocol for researchers to precisely measure solubility in their own laboratories.

Physicochemical Properties: The Molecular Determinants of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, several key features dictate its solubility profile:

-

High Polarity: The presence of three polar functional groups—the boronic acid (-B(OH)₂), the carboxylic acid (-COOH), and the nitro group (-NO₂)—renders the molecule highly polar. Both the boronic acid and carboxylic acid moieties are capable of acting as hydrogen bond donors and acceptors, a critical factor for solubility in protic solvents.

-

Dual Acidity: The molecule possesses two acidic centers: the carboxylic acid and the boronic acid. The interplay of their respective pKa values will significantly influence solubility in solvents with varying acidity or basicity, and in the presence of acidic or basic additives.

-

Crystalline Solid Nature: this compound is a white to slightly yellow crystalline solid at room temperature.[1] The energy required to overcome the crystal lattice forces (lattice energy) is a key component of the dissolution process. A higher melting point often correlates with a stronger crystal lattice and, consequently, lower solubility. The reported melting point for this compound is in the range of 229-252 °C.[1][4][5]

-

Potential for Anhydride Formation: It is important to note that this compound is often supplied containing varying amounts of its anhydride.[6] This can impact its measured solubility, as the anhydride will have different physicochemical properties compared to the free acid.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BNO₆ | [1][5][7] |

| Molecular Weight | 210.94 g/mol | [1][5][7] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 229-252 °C | [1][4][5] |

| Functional Groups | Boronic acid, Carboxylic acid, Nitro group | [1] |

Solubility Profile in Common Organic Solvents: A Qualitative and Semi-Quantitative Assessment

The high polarity and hydrogen bonding capability of the molecule suggest a preference for polar solvents. A synthesis procedure described in the literature indicates that 1.50 g of this compound can be dissolved in 20 mL of methanol, suggesting a solubility of at least 75 mg/mL in this solvent.[8]

Furthermore, studies on the solubility of benzoic acid and its nitro-derivatives have shown significant solubility in polar solvents like methanol, ethanol, and acetonitrile, with solubility increasing with temperature.[9] Phenylboronic acid, the parent compound of this class, exhibits good solubility in ethers and ketones.[3][10]

Based on this evidence, we can categorize common organic solvents by their likely efficacy in dissolving this compound.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the carboxylic and boronic acid groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | Good dipole-dipole interactions. Can accept hydrogen bonds. |

| Ethers | THF, Diethyl Ether | Moderate | Moderate polarity. Can act as hydrogen bond acceptors. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Lower polarity. Limited hydrogen bonding capability. |

| Non-polar | Hexanes, Toluene | Very Low | "Like dissolves like" principle; the high polarity of the solute is incompatible with non-polar solvents. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

For researchers requiring precise quantitative solubility data, the following dynamic (polythermal) method is recommended. This approach is adapted from established protocols for determining the solubility of other boronic acids and provides a robust and self-validating workflow.[3][10]

Principle

A suspension of the solute in the solvent of known composition is heated at a controlled rate. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration.

Apparatus

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with precise temperature control

-

Calibrated digital thermometer (± 0.1 °C)

-

Analytical balance (± 0.1 mg)

-

Turbidity sensor or a light source and detector to observe the clear point.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Controlled Heating and Stirring: Begin stirring the suspension vigorously to ensure homogeneity. Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath. A slow heating rate is crucial to maintain thermal equilibrium.

-

Clear Point Determination: Continuously monitor the suspension. The temperature at which the solution becomes perfectly clear is the dissolution temperature. This can be determined visually or more accurately using a turbidity sensor, which will show a sharp change in light transmission at the clear point.

-

Data Recording: Record the temperature and the composition of the mixture (mole fraction or mg/mL).

-

Constructing the Solubility Curve: Repeat steps 1-4 with different compositions of solute and solvent to obtain a series of data points. Plot the solubility (concentration) as a function of temperature to construct the solubility curve.

Causality and Self-Validation

-

Why a dynamic method? This method is less labor-intensive than isothermal methods and can generate a full solubility curve more rapidly.

-

Why a slow heating rate? To ensure that the measured temperature is the true equilibrium temperature and not an artifact of rapid heating.

-

Why vigorous stirring? To prevent localized supersaturation and ensure the entire sample is at a uniform temperature.

-

Self-Validation: The reproducibility of the clear point temperature for a given composition in replicate experiments serves as an internal validation of the method's precision.

Visualizing Key Concepts

Factors Influencing Solubility

The interplay of solute and solvent properties determines the extent of solubility. This relationship can be visualized as a balance of intermolecular forces.

Caption: Key solute and solvent properties influencing solubility.

Experimental Workflow for Solubility Determination

The dynamic method for determining solubility follows a logical and systematic progression.

Caption: Workflow for the dynamic solubility determination method.

Conclusion and Future Outlook

This compound is a reagent of profound importance in contemporary chemical sciences. While a comprehensive database of its solubility in all common organic solvents is yet to be established, this guide provides a robust framework for its effective utilization. By understanding its inherent physicochemical properties and leveraging the provided experimental protocol, researchers can confidently select appropriate solvent systems and precisely quantify solubility for their specific applications. The generation of such quantitative data by the scientific community will undoubtedly contribute to the broader understanding and application of this versatile molecule, accelerating innovation in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 101084-81-5 this compound AKSci J53332 [aksci.com]

- 5. 3-羧基-5-硝基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound (contains varying amounts of Anhydride) | CAS:101084-81-5 | 湖南汇百侍生物科技有限公司 [hnhbsj.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 101084-81-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

Introduction: The Critical Role of Reagent Integrity in Scientific Discovery

An In-Depth Technical Guide to the Stability and Storage of 3-Carboxy-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the success of complex synthetic routes and biological assays hinges on the quality and stability of the starting materials. This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its utility in creating novel pharmaceuticals, bioconjugates, and materials for sensor technology is well-documented.[1] However, like many boronic acids, its efficacy is directly tied to its chemical integrity. This guide provides a comprehensive overview of the stability of this compound, the mechanisms of its degradation, and field-proven best practices for its storage and handling to ensure reproducible and reliable experimental outcomes.

The Chemical Landscape of this compound Stability

The stability of boronic acids is a nuanced topic, governed by a delicate interplay of factors including their structure, handling, and storage environment. For this compound, we must consider three primary degradation pathways: protodeboronation, oxidative decomposition, and anhydride formation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the replacement of the boronic acid group with a hydrogen atom.[2] This process is particularly relevant in aqueous or protic media and its rate is significantly influenced by pH.[3][4] The presence of both a carboxylic acid and a nitro group on the phenyl ring of this compound makes it an electron-deficient system, which can influence its susceptibility to this degradation route. The reaction can be problematic in Suzuki-Miyaura cross-couplings, which are often conducted in basic media.[4]

Various conditions can promote protodeboronation, including acidic or basic media and the presence of certain metal catalysts.[5][6][7]

Oxidative Decomposition: A Threat in Biological and Ambient Conditions

The carbon-boron bond in boronic acids is susceptible to oxidative cleavage.[8] This is a critical consideration, especially in biological applications where reactive oxygen species may be present.[9] The oxidation of a boronic acid typically leads to the formation of a phenol and boric acid.[9] For this compound, this would result in 3-carboxy-5-nitrophenol, an undesired impurity that can complicate reaction outcomes and subsequent purification steps. The mechanism of oxidation often involves the nucleophilic attack of an oxidizing agent on the vacant p-orbital of the boron atom.[9]

Interestingly, intramolecular coordination can enhance the oxidative stability of boronic acids. For instance, the presence of a pendant carboxyl group can, in some cases, form a coordinative bond with the boron atom, increasing its stability by orders of magnitude.[9][10] While the geometry of this compound does not favor strong intramolecular chelation, the electronic effects of the substituents play a crucial role in its oxidative potential.

Anhydride Formation: The Reversible Dimerization to Boroxines

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[2] This is a reversible process, and the presence of water will typically hydrolyze the boroxine back to the free boronic acid. It is important to note that some commercial sources of this compound explicitly state that the product may contain varying amounts of its anhydride.[11][12][13] While this is not a degradation of the core structure, it does alter the molecular weight and can impact the stoichiometry of reactions if not accounted for.

Below is a diagram illustrating the key degradation and equilibrium pathways for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Protodeboronation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. calpaclab.com [calpaclab.com]

- 12. This compound | 101084-81-5 | TCI EUROPE N.V. [tcichemicals.com]

- 13. This compound (contains varying amounts of Anhydride) | CAS:101084-81-5 | 湖南汇百侍生物科技有限公司 [hnhbsj.com]

The Strategic Utility of 3-Carboxy-5-nitrophenylboronic Acid: A Technical Guide for Advanced Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-Carboxy-5-nitrophenylboronic acid has emerged as a highly versatile and valuable reagent. This guide provides an in-depth technical overview of its core attributes, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility, providing actionable insights for its application in the laboratory.

Introduction: A Molecule of Designed Reactivity

This compound is a trifunctional aromatic compound featuring a boronic acid, a carboxylic acid, and a nitro group. This unique combination of functionalities, positioned at the 1, 3, and 5 positions of the benzene ring, imparts a distinct reactivity profile that makes it an invaluable asset in several areas of chemical research.[1][2][3]

The boronic acid group is the cornerstone of its utility, serving as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The carboxylic acid and nitro groups, on the other hand, offer multiple avenues for further chemical modification and influence the electronic properties of the molecule.[2][3] This designed trifunctionality allows for a modular and convergent approach to the synthesis of complex target molecules.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 101084-81-5 | [4][5] |

| Molecular Formula | C₇H₆BNO₆ | [4][5] |

| Molecular Weight | 210.94 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 248-252 °C | |

| Solubility | Soluble in methanol, DMF | [7] |

Synthesis and Characterization

Representative Synthetic Protocol

This protocol is based on established methodologies for the nitration of aromatic compounds.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under a fume hood, carefully dissolve 3-carboxyphenylboronic acid in concentrated sulfuric acid.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nitration reaction and prevent over-nitration or degradation.

-

Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is critical for safety and selectivity.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature and stir for an additional period (e.g., 1 hour) to ensure complete reaction.

-

Workup: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, three distinct aromatic signals would be anticipated. A ¹H NMR spectrum is available for reference on ChemicalBook.[8]

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule, including the carboxyl carbon, the carbon attached to the boron atom, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and boronic acid, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (210.94 g/mol ).

Core Applications in Research and Development

The trifunctional nature of this compound makes it a versatile tool in several key areas of chemical research.[1][2][3]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, providing a powerful method for the synthesis of biaryl and substituted aromatic compounds.[9][10]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) complex.[9]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[9]

The presence of the electron-withdrawing nitro group in this compound can influence the rate and efficiency of the transmetalation step.

Drug Discovery and Development

This boronic acid derivative is a key building block in the synthesis of a wide array of pharmaceuticals.[1][2] Its rigid structure and defined substitution pattern allow for the precise positioning of functional groups to interact with biological targets such as enzymes and receptors.[2] For instance, it can be used to construct the core scaffolds of targeted therapies in oncology.[1]

Bioconjugation and Sensor Technology

The carboxylic acid functionality provides a convenient handle for bioconjugation, allowing the molecule to be attached to biomolecules like proteins or to surfaces.[1] This is particularly useful in the development of drug delivery systems and diagnostic tools.[2] Furthermore, boronic acids are known to interact with diols, a property that is exploited in the design of sensors for saccharides and other biologically important molecules.[1]

Materials Science

In materials science, this compound serves as a monomer or cross-linking agent in the synthesis of functionalized polymers and nanomaterials.[1] The presence of the nitro group can be leveraged to tune the electronic and optical properties of these materials, making them suitable for applications in organic electronics.[3]

Conclusion: A Strategic Asset for Chemical Innovation

This compound is a prime example of a well-designed chemical building block that offers a confluence of reactivity and functionality. Its central role in the powerful Suzuki-Miyaura coupling, combined with the versatility offered by its carboxylic acid and nitro groups, makes it an indispensable tool for researchers at the forefront of drug discovery, diagnostics, and materials science. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the synthesis of novel and impactful molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 101084-81-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 101084-81-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. This compound(101084-81-5) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

3-Carboxy-5-nitrophenylboronic acid anhydride formation

An In-Depth Technical Guide to the Formation of 3-Carboxy-5-nitrophenylboronic Acid Anhydride (Boroxine)

Abstract

This technical guide provides a comprehensive overview of this compound, with a core focus on the principles and practical methodologies for the formation of its corresponding cyclic anhydride, a boroxine. Boronic acids are fundamental building blocks in modern organic synthesis and drug discovery, prized for their versatility in reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The dehydration of boronic acids to form cyclic trimeric anhydrides, known as boroxines, is a critical, often spontaneous, equilibrium-driven process.[3][4][5] Understanding and controlling this transformation is paramount for ensuring reagent purity, reaction stoichiometry, and reproducibility in research and development settings. This document offers field-proven insights into the reaction mechanism, a detailed experimental protocol for synthesis, and robust analytical methods for characterization, tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Pivotal Role of this compound

This compound is a bifunctional organoboron compound featuring both a carboxylic acid and a nitro group on an aromatic ring.[1] This unique substitution pattern makes it a highly valuable intermediate in several advanced chemical applications:

-

Drug Development: It serves as a key precursor in the synthesis of complex pharmaceutical agents, including targeted cancer therapies and novel clonazepam derivatives.[1]

-

Organic Synthesis: Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, enabling the construction of intricate biaryl structures.[1]

-

Bioconjugation and Sensor Technology: The boronic acid moiety can form reversible covalent complexes with diols, a property leveraged for immobilizing biomolecules on surfaces and developing chemical sensors for diagnostics and monitoring.[1][2]

Commercial samples of this reagent are often sold as a mixture containing varying amounts of its anhydride form, the boroxine.[6][7] This reality necessitates a thorough understanding of the equilibrium between the monomeric acid and its trimeric anhydride to ensure precise and predictable reactivity.

Table 1: Physicochemical Properties

| Property | This compound | Corresponding Boroxine Anhydride |

| Molecular Formula | C₇H₆BNO₆ | C₂₁H₁₂B₃N₃O₁₅ |

| Molecular Weight | 210.94 g/mol | 578.76 g/mol (Calculated as 3 x 210.94 - 3 x 18.02) |

| Appearance | White to light yellow crystalline powder[1] | Typically a white to off-white solid |

| Melting Point | ~229-252 °C (dehydrates upon heating)[1][8] | Higher melting point, often observed when analyzing the boronic acid[9] |

| CAS Number | 101084-81-5 | Not separately cataloged; exists in equilibrium with the acid |

The Chemistry of Boroxine Formation: A Dynamic Equilibrium

Boronic acids are known to undergo reversible dehydration to form six-membered heterocyclic rings composed of alternating boron and oxygen atoms, known as boroxines.[2][4] This process is a condensation reaction where three molecules of the boronic acid monomer cyclize, eliminating three molecules of water.

The reaction is governed by Le Châtelier's principle and can be represented by the following equilibrium:

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

where R = 3-carboxy-5-nitrophenyl.

// Invisible nodes for arrow alignment invis1 [shape=point, width=0, height=0]; invis2 [shape=point, width=0, height=0];

r2 -> invis1 [style=invis]; invis1 -> p1 [style=invis];

// Equilibrium arrow edge [arrowhead=normal, arrowtail=normal, dir=both, color="#4285F4", penwidth=2]; invis1 -> invis2 [label=" Δ, -H₂O \n H₂O ", fontcolor="#202124"]; } doted Caption: Equilibrium between the boronic acid monomer and the boroxine.

The formation of the boroxine is an entropically driven process, favored by the release of water molecules into the bulk system.[10][11] Consequently, conditions that remove water—such as heating, azeotropic distillation, or the use of desiccants—will shift the equilibrium to the right, favoring the anhydride.[3] Conversely, the presence of water, even atmospheric moisture, will promote hydrolysis of the boroxine back to the monomeric boronic acid.[4][10] This dynamic nature is why boronic acid samples are often a mixture of both forms.[6]

Experimental Protocol: Synthesis of the Boroxine Anhydride

This protocol describes a robust method for converting this compound to its boroxine anhydride via azeotropic dehydration. The rationale is to use an inert solvent that forms a low-boiling azeotrope with water, allowing for the continuous removal of water from the reaction mixture and driving the equilibrium toward the product.

Materials and Equipment:

-

This compound

-

Toluene (anhydrous)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried before use to minimize extraneous water.

-

Charging the Flask: To the flask, add this compound (e.g., 5.0 g, 23.7 mmol) and anhydrous toluene (approx. 100 mL).

-

Inert Atmosphere: Flush the entire system with an inert gas, such as nitrogen or argon, for 10-15 minutes to displace air and moisture. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Azeotropic Reflux: Begin stirring and heat the mixture to a gentle reflux using a heating mantle. The boiling point of the toluene-water azeotrope is lower than that of pure toluene, and you will observe water collecting in the graduated arm of the Dean-Stark trap.

-

Expert Insight: The efficiency of water removal is key. A steady reflux rate ensures that water vapor is continuously carried into the condenser and collected in the trap.

-

-

Monitoring the Reaction: The reaction is complete when water ceases to collect in the trap, which typically takes 2-4 hours. The theoretical amount of water to be collected from 5.0 g of starting material is approximately 0.43 mL (since 3 moles of acid produce 3 moles of water).

-

Workup and Isolation: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert atmosphere.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The product, the boroxine anhydride, will be obtained as a solid.

-

Drying: For complete removal of residual solvent, dry the solid product under high vacuum for several hours. The resulting boroxine should be stored in a desiccator to prevent hydrolysis.

Product Characterization: A Self-Validating System

Confirmation of successful anhydride formation requires a multi-technique analytical approach. The protocol is validated by comparing the spectroscopic data of the product against the known signatures of the starting material and the expected characteristics of a boroxine.

-

Infrared (IR) Spectroscopy: This is a powerful technique for distinguishing between the boronic acid and the boroxine.

-

Boronic Acid (Starting Material): Shows a strong, broad O-H stretching band around 3500-3200 cm⁻¹ and characteristic B-O stretching vibrations.

-

Boroxine (Product): The broad O-H band will significantly diminish or disappear upon successful dehydration.[12] Concurrently, new, sharp, and intense diagnostic peaks for the boroxine B-O-B ring system will appear, often in the 1300-1400 cm⁻¹ and 700-650 cm⁻¹ regions.[12][13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the boroxine may appear similar to the monomer but can exhibit broadened peaks due to the dynamic equilibrium and potential presence of mixed species in solution.[14] The key is the integration ratio of aromatic protons to any residual B-OH protons (a broad singlet), which should change significantly.

-

¹¹B NMR: This is highly diagnostic for boron compounds. The boronic acid monomer (trigonal planar sp² boron) will have a characteristic chemical shift. The boroxine, also containing sp² hybridized boron, will show a distinct signal, often slightly downfield. A single sharp peak is indicative of a pure boroxine environment.[15]

-